molecular formula C8H15NO2S B153530 tert-Butyl thiazolidine-3-carboxylate CAS No. 148312-55-4

tert-Butyl thiazolidine-3-carboxylate

Cat. No.: B153530
CAS No.: 148312-55-4
M. Wt: 189.28 g/mol
InChI Key: XMOPVCIMGZUNNI-UHFFFAOYSA-N
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Description

tert-Butyl thiazolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiazolidine, a five-membered ring containing sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl thiazolidine-3-carboxylate can be synthesized through the reaction of L-cysteine with carbonyl compounds. This reaction leads to the formation of thiazolidine derivatives, which can be further converted into chiral bicyclic products under specific conditions . Another method involves the reaction of N-Boc-4-oxo-L-proline with mercaptamine in the presence of a coupling reagent and acid binding agent, followed by reaction with formalin .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl thiazolidine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the thiazolidine ring and the tert-butyl group .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbonyl compounds, coupling reagents, and acid binding agents. Reaction conditions often involve refluxing in solvents like toluene .

Major Products: The major products formed from reactions involving this compound include chiral bicyclic lactams and other thiazolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl thiazolidine-3-carboxylate is used as a building block for the synthesis of various bioactive heterocycles. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .

Biology: In biological research, thiazolidine derivatives are studied for their potential as antibacterial agents. The thiazolidine ring is a key component in the structure of penicillins, which are widely used antibiotics .

Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. Its ability to form chiral bicyclic products makes it a valuable intermediate in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl thiazolidine-3-carboxylate involves its ability to undergo nucleophilic substitution reactions. The thiazolidine ring can participate in ring-chain tautomerism, leading to the formation of iminium or sulfonium intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl thiazolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which influences its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

tert-butyl 1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOPVCIMGZUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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